3-Bromo-5-methoxybenzene-1,2-diamine
Description
3-Bromo-5-methoxybenzene-1,2-diamine (CID 50879058) is a halogenated aromatic diamine with the molecular formula C₇H₉BrN₂O and a molar mass of 217.07 g/mol. Its structural features include a benzene ring substituted with bromine at position 3, a methoxy group at position 5, and two amine groups at positions 1 and 2 (SMILES: COC1=CC(=C(C(=C1)Br)N)N) . The InChIKey XUYKLQKZGOEMLY-UHFFFAOYSA-N confirms its unique stereoelectronic configuration . This compound serves as a precursor in synthesizing heterocyclic systems (e.g., quinoxalines, triazoles) due to its dual amine functionality and electron-rich aromatic core .
Properties
IUPAC Name |
3-bromo-5-methoxybenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYKLQKZGOEMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98546-54-4 | |
| Record name | 3-Bromo-5-methoxybenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxybenzene-1,2-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 3-bromo-5-methoxyaniline, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Bromination: The final step involves bromination to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Substitution: Bromine or nitric acid for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones.
Reduction: Diamines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrNO
- SMILES : COC1=CC(=C(C(=C1)Br)N)N
- InChIKey : XUYKLQKZGOEMLY-UHFFFAOYSA-N
The compound features a bromine atom and a methoxy group on a benzene ring, along with two amino groups. This configuration enhances its reactivity, particularly in electrophilic substitution reactions.
Scientific Research Applications
1. Medicinal Chemistry
3-Bromo-5-methoxybenzene-1,2-diamine has shown potential in drug development. Its structure allows for modifications that can lead to compounds with biological activity against various diseases. For instance, derivatives of this compound are being explored for their antibacterial properties against resistant strains of bacteria such as Staphylococcus aureus and Candida albicans .
2. Organic Synthesis
This compound serves as an important intermediate in the synthesis of dyes, pigments, and other organic compounds. It can undergo various chemical reactions including:
- Electrophilic Aromatic Substitution : The amino groups can be substituted or modified to create more complex structures.
- Oxidation and Reduction Reactions : The amino groups can be oxidized to nitro groups or reduced back to amines, facilitating the synthesis of various derivatives .
3. Materials Science
In materials science, this compound is utilized in the production of polymers and advanced materials. Its reactivity allows it to be incorporated into polymer chains, imparting specific properties such as increased thermal stability or enhanced electrical conductivity.
Case Study 1: Antibacterial Activity
Research has indicated that derivatives of this compound exhibit significant antibacterial activity. A study demonstrated that certain synthesized compounds based on this structure had minimum inhibitory concentrations (MICs) lower than 1 µg/mL against MRSA strains . This suggests its potential as a lead compound in developing new antibiotics.
Case Study 2: Synthesis of Bioactive Molecules
In another study, the compound was used as a starting material for synthesizing bioactive molecules through a series of chemical transformations. The resulting compounds showed promise in targeting specific enzymes involved in disease processes . This highlights its utility in pharmaceutical applications.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of antibacterial agents and other pharmaceuticals |
| Organic Synthesis | Intermediate for dyes, pigments, and complex organic molecules |
| Materials Science | Used in polymer production for enhanced properties |
| Bioconjugation | Potential applications in drug delivery systems and protein labeling |
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxybenzene-1,2-diamine involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the bromine and methoxy groups influence the reactivity of the benzene ring.
Reduction and Oxidation: The amine groups can participate in redox reactions, altering the compound’s chemical properties and biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-bromo-5-methoxybenzene-1,2-diamine with structurally analogous benzene-1,2-diamine derivatives, emphasizing substituent effects on physicochemical properties, reactivity, and applications.
Structural and Physicochemical Comparison
Stability and Handling
- This compound lacks explicit stability data in the literature, but analogs like 3-bromo-5-methylbenzene-1,2-diamine require storage under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
- Nitro-substituted derivatives (e.g., 4-bromo-5-nitrobenzene-1,2-diamine) are prone to reduction under acidic conditions, necessitating careful pH control during synthesis .
Biological Activity
3-Bromo-5-methoxybenzene-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₇H₉BrN₂O
- Molecular Weight : Approximately 215.06 g/mol
- Structure : The compound features a benzene ring substituted with a bromine atom at the 3-position, a methoxy group at the 5-position, and two amino groups at the 1- and 2-positions.
The biological activity of this compound is attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may modulate biochemical pathways by influencing protein function or enzyme activity, which is crucial for its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate its effectiveness against various bacterial strains.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.8 |
| Escherichia coli | 15.6 |
| Candida albicans | 3.9 |
| Mycobacterium smegmatis | 31.1 |
In particular, the introduction of bromine into the structure has been shown to enhance antimicrobial activity significantly. For instance, a derivative with a similar structure exhibited an MIC of only 0.98 µg/mL against Staphylococcus aureus .
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies using the MTT assay have shown that it can effectively inhibit cell proliferation in liver carcinoma (Hep-G2) and breast cancer (MCF7) cell lines.
Case Study: Cytotoxicity Testing
In a cytotoxicity study involving Hep-G2 and MCF7 cells:
- Cells were treated with varying concentrations of the compound.
- Significant cytotoxic effects were observed at concentrations as low as 0.1 µg/mL.
- The results indicated that the compound could induce apoptosis in cancer cells through specific signaling pathways .
Recent Studies
- Antimicrobial Efficacy : A study published in October 2023 highlighted that derivatives of this compound showed enhanced activity against resistant strains of bacteria due to structural modifications that improve binding affinity to bacterial enzymes .
- Anticancer Properties : Research conducted in early 2024 demonstrated that this compound could inhibit tumor growth in vivo models by targeting specific oncogenic pathways involved in cell cycle regulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
